molecular formula C9H9NO3S B1399966 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid CAS No. 1339416-02-2

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid

Cat. No. B1399966
CAS RN: 1339416-02-2
M. Wt: 211.24 g/mol
InChI Key: VTUOLKLEXSFFTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines can be achieved via visible light-enabled intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Chemical Reactions Analysis

The chemical reactions involving azetidines often involve [2+2] photocycloadditions . This method is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .

Scientific Research Applications

Ion Transport in Plants

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid, an analog of proline, has been utilized in plant physiology research. Pitman et al. (1977) found that this compound significantly inhibits the release of ions to the xylem in barley roots. It suggests that this chemical acts on the process of ion release from the symplast to the xylem, indicating its potential use in studying plant ion transport mechanisms (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Presence in Food Chain

Azetidine-2-carboxylic acid, a close relative of the compound , has been identified in sugar beets and table beets, as reported by Rubenstein et al. (2009). This discovery is significant because it highlights the potential incorporation of this non-protein amino acid into proteins in place of proline in various species, including humans, thus influencing the food chain (Rubenstein, McLaughlin, Winant, Sánchez, Eckart, Krasinska, & Chien, 2009).

Medicinal Chemistry Applications

Ji, Wojtas, and Lopchuk (2018) highlighted the importance of azetidines, including derivatives like 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid, in medicinal chemistry. They have developed a method for the synthesis of protected 3-haloazetidines, essential building blocks for creating high-value azetidine-3-carboxylic acid derivatives. This research underscores the compound's role in synthesizing pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

Synthesis of Novel Isomeric Analogs

Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, using a process that can be related to the synthesis of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid. Their work contributes to the understanding of synthesizing azetidine-based compounds, which can be applied in various research fields, including the development of new pharmaceuticals (Soriano, Podraza, & Cromwell, 1980).

Potential in Peptide Research

Verbruggen, van Montagu, and Messens (1992) utilized azetidine-2-carboxylic acid in the study of proline metabolism and protein conformation, particularly in Arabidopsis thaliana and Escherichia coli. Their work indicates the potential application of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid in peptide research, especially in studying amino acid metabolism and protein structure (Verbruggen, van Montagu, & Messens, 1992).

properties

IUPAC Name

1-(thiophene-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-8(7-2-1-3-14-7)10-4-6(5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUOLKLEXSFFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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